2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one
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Overview
Description
2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one is an organic compound characterized by the presence of a benzenesulfinyl group attached to a phenylethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one typically involves the reaction of benzenesulfinyl chloride with a suitable phenylethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The benzenesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Products with different functional groups replacing the benzenesulfinyl group.
Scientific Research Applications
2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one involves its interaction with specific molecular targets. The benzenesulfinyl group can undergo redox reactions, influencing cellular processes and pathways. The compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(S)-Benzenesulfonyl]-1-phenylethan-1-one: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-[(S)-Benzenesulfanyl]-1-phenylethan-1-one: Contains a sulfanyl group instead of a sulfinyl group.
Uniqueness
2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological properties compared to its sulfonyl and sulfanyl analogs
Properties
CAS No. |
174175-12-3 |
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Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
1-phenyl-2-[(S)-phenylsulfinyl]ethanone |
InChI |
InChI=1S/C14H12O2S/c15-14(12-7-3-1-4-8-12)11-17(16)13-9-5-2-6-10-13/h1-10H,11H2/t17-/m0/s1 |
InChI Key |
CGSYWOFFKKJGJV-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C[S@](=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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